

Spectroscopic Analysis of 2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-hydroxy-8-mercaptopurine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Amino-6-hydroxy-8-mercaptopurine**, a purine analog of significant interest in medicinal chemistry and pharmacology. The document details the expected spectroscopic characteristics of this compound, including its ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Standardized experimental protocols for obtaining this spectroscopic data are provided, alongside a discussion of the compound's role as a preferential inhibitor of xanthine oxidase. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of purine derivatives in drug discovery and development.

Introduction

2-Amino-6-hydroxy-8-mercaptopurine, also known as 8-mercaptopguanine, is a sulfur-containing purine derivative. Its chemical structure, featuring amino, hydroxyl, and mercapto functional groups, makes it a molecule of interest for various biological applications. It is recognized as an intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.^[1] One of its notable biological activities is the preferential inhibition of xanthine oxidase, an enzyme crucial in purine metabolism.^[2] This inhibitory action is of therapeutic interest in modulating the metabolic pathways of other purine-based drugs.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of **2-Amino-6-hydroxy-8-mercaptopurine**, ensuring its purity and structural integrity for research and development purposes. This guide summarizes the key spectroscopic data and provides standardized methodologies for its acquisition.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **2-Amino-6-hydroxy-8-mercaptopurine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ N ₅ OS	[3]
Molecular Weight	183.19 g/mol	[3]
Appearance	Yellow crystalline powder	[4]
Melting Point	>300 °C	[3][5]
IUPAC Name	2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one	[5]

Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for **2-Amino-6-hydroxy-8-mercaptopurine**. It is important to note that while some data for related compounds is available, specific experimental data for this compound is not widely published. The presented data is a combination of reported information for closely related structures and predicted values based on functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing compounds with chromophoric systems. The purine ring system of **2-Amino-6-hydroxy-8-mercaptopurine** is expected to exhibit distinct absorption maxima. The position of these maxima can be influenced by the solvent and the pH of the medium due to the presence of ionizable functional groups.

Solvent/pH	λ_{max} (nm) (Predicted)	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Methanol	~255, ~345	Not Reported
Acidic (pH ~1)	~250, ~340	Not Reported
Basic (pH ~11)	~260, ~350	Not Reported

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **2-Amino-6-hydroxy-8-mercaptopurine** is expected to show characteristic absorption bands for its amine, hydroxyl, thiol/thione, and purine ring structures. A product specification sheet for **2-Amino-6-hydroxy-8-mercaptopurine** indicates that its infrared spectrum conforms to its structure, though specific peak data is not provided.^[4] The predicted key IR absorption bands are listed in Table 3.

Wavenumber (cm^{-1}) (Predicted)	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H and O-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
~2550	Weak	S-H stretching (thiol tautomer)
1700 - 1640	Strong	C=O stretching (amide)
1640 - 1550	Medium to Strong	C=N and C=C stretching (purine ring), N-H bending
~1200	Medium	C=S stretching (thione tautomer)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Due to the limited solubility of purine derivatives in common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is often employed. The predicted chemical shifts for the protons (¹H) and carbons

(¹³C) of **2-Amino-6-hydroxy-8-mercaptopurine** are presented in Tables 4 and 5, respectively. These predictions are based on the analysis of structurally similar compounds such as guanine and other 8-thioxopurines.

Table 4: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm) (Predicted in DMSO-d ₆)	Multiplicity	Integration	Assignment
~11.5	Broad Singlet	1H	N-H (imidazole)
~10.5	Broad Singlet	1H	N-H (pyrimidine)
~6.5	Broad Singlet	2H	-NH ₂
~3.3	Broad Singlet	1H	O-H
~12.0	Broad Singlet	1H	S-H (thiol tautomer)

Table 5: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm) (Predicted in DMSO-d ₆)	Assignment
~175	C=S (C8)
~160	C=O (C6)
~155	C-NH ₂ (C2)
~150	C4
~110	C5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Amino-6-hydroxy-8-mercaptopurine**, the expected molecular ion peak would correspond to its molecular weight.

m/z (Predicted)	Interpretation
183	$[M]^+$ (Molecular Ion)
184	$[M+H]^+$ (Protonated Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Amino-6-hydroxy-8-mercaptopurine**, based on standard practices for purine derivatives.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **2-Amino-6-hydroxy-8-mercaptopurine** in a suitable solvent (e.g., methanol or DMSO). For pH-dependent studies, use appropriate buffer solutions (e.g., phosphate buffers for pH 7, HCl for acidic pH, and NaOH for basic pH).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample solution over a wavelength range of 200-400 nm. Use the solvent or buffer as a blank for baseline correction.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

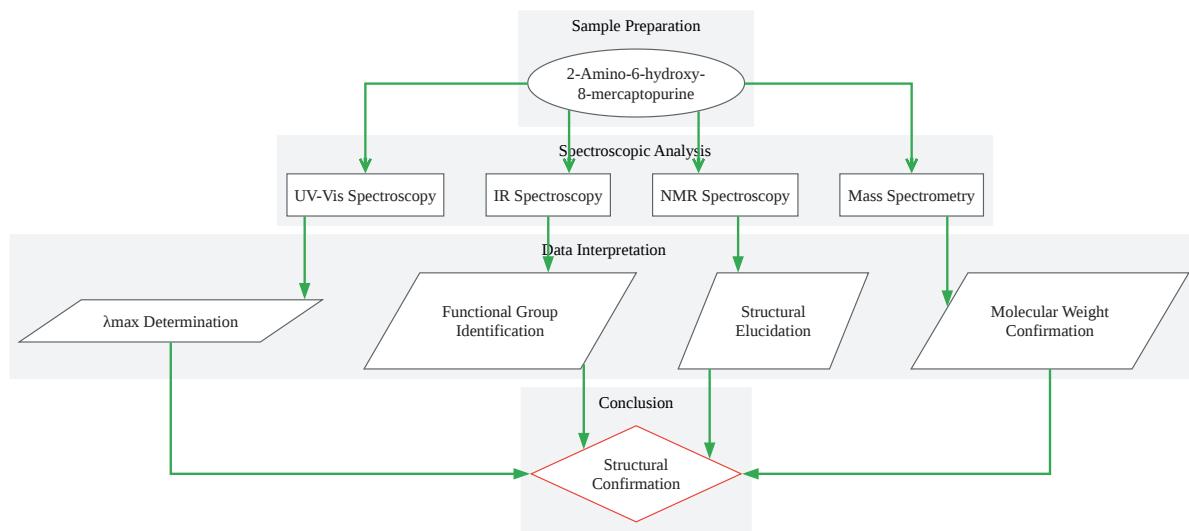
- Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts to the respective nuclei in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for Electrospray Ionization - ESI).
- Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in a positive or negative ion mode.
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualization of Workflow and Biological Pathway Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **2-Amino-6-hydroxy-8-mercaptopurine**.

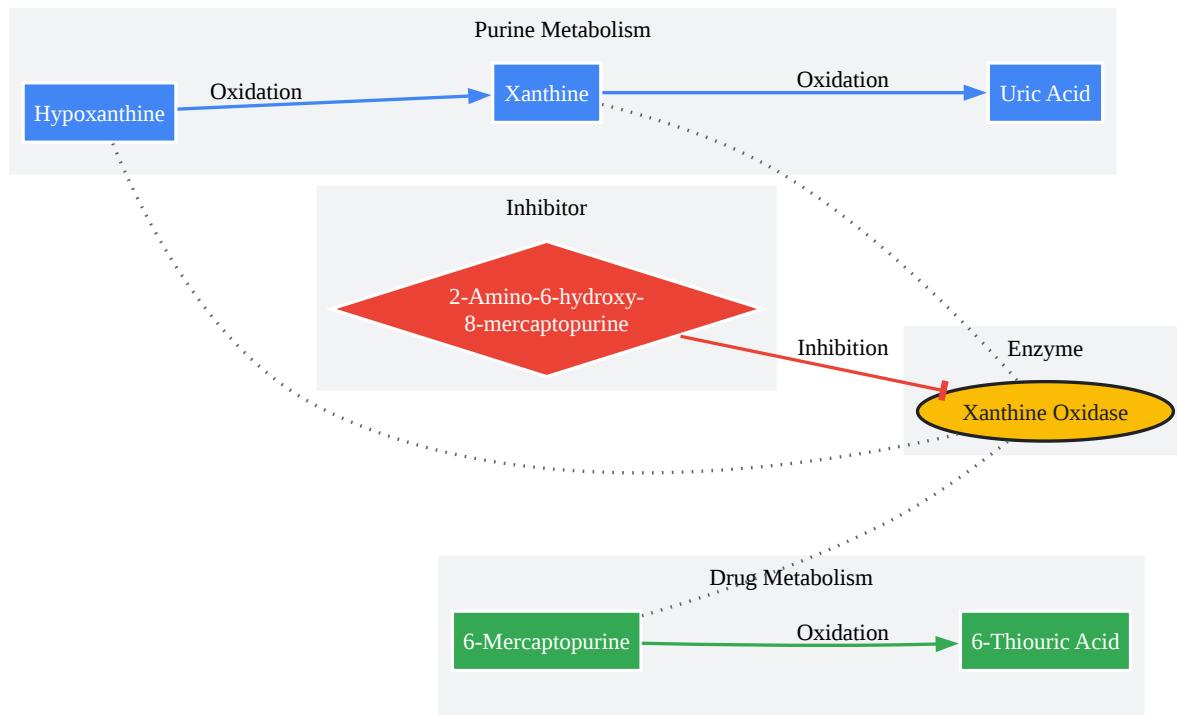


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A typical workflow for the spectroscopic analysis of a chemical compound.

Xanthine Oxidase Inhibition Pathway

2-Amino-6-hydroxy-8-mercaptopurine is a known inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This pathway is also responsible for the metabolism of other purine analogs like 6-mercaptopurine. The inhibitory action of **2-Amino-6-hydroxy-8-mercaptopurine** can potentiate the therapeutic effects of such drugs.



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Inhibition of Xanthine Oxidase by **2-Amino-6-hydroxy-8-mercaptopurine**.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of **2-Amino-6-hydroxy-8-mercaptopurine**. While specific, experimentally-derived quantitative data for this compound remains limited in the public domain, this guide offers a robust framework of expected spectroscopic characteristics and standardized analytical protocols based on the known properties of closely related purine analogs. The provided information on its interaction

with xanthine oxidase further highlights its biological relevance. This document serves as a foundational resource for scientists and researchers, facilitating the accurate identification, characterization, and further investigation of this promising molecule in the field of drug discovery and development.

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